Product packaging for Ethyl 2-aminocyclohexanecarboxylate(Cat. No.:CAS No. 64162-07-8)

Ethyl 2-aminocyclohexanecarboxylate

Cat. No.: B374930
CAS No.: 64162-07-8
M. Wt: 171.24g/mol
InChI Key: VODUKXHGDCJEOZ-UHFFFAOYSA-N
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Description

Ethyl 2-aminocyclohexanecarboxylate (CAS 1436-60-8) is a carbocyclic β-amino ester that serves as a vital building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a precursor for the preparation of enantiomerically pure β-amino acids, which are important scaffolds in the development of pharmaceuticals and modified peptides with enhanced stability and activity . The compound is frequently utilized in green chemistry approaches, particularly in Candida antarctica lipase B (CALB)-catalyzed enzymatic hydrolysis. This process allows for the efficient kinetic resolution of the racemic amino ester to obtain valuable (1R,2S)-enantiomers of β-amino esters and (1S,2R)-enantiomers of β-amino acids with high enantiomeric excess, which are key intermediates for compounds with antifungal properties, such as cispentacin and icofungipen . This enzymatic resolution has been successfully optimized under various environmentally friendly conditions, including in green organic solvents like tBuOMe, under solvent-free conditions, and using novel ball-milling mechanochemical methods . The compound is offered in different forms, including the free base and a stable hydrochloride salt (e.g., CAS 1127-99-7 for the cis isomer) for convenient handling and storage . This product is intended for research and scientific applications only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B374930 Ethyl 2-aminocyclohexanecarboxylate CAS No. 64162-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Ethyl 2 Aminocyclohexanecarboxylate and Its Derivatives

Regio- and Stereoselective Synthesis

Regio- and stereoselective control are paramount in the synthesis of functionalized cyclohexane (B81311) rings. Various strategies have been developed to introduce amino and carboxylate groups, along with other functionalities, onto the cyclohexane scaffold with high precision.

Iodolactonization and Related Cyclization Approaches

Iodolactonization and related iodocyclization reactions are powerful methods for the regio- and stereoselective functionalization of unsaturated cyclic amino acids. nih.govresearchgate.net These reactions proceed through the formation of iodonium (B1229267) ions, followed by intramolecular attack by a nucleophile, such as a carboxylate or a protected amine, leading to the formation of a heterocyclic ring and the introduction of an iodine atom and another functional group across a double bond.

A common strategy involves starting with an unsaturated precursor, such as N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. nih.govresearchgate.net Stereoselective iodolactonization of this compound under two-phase conditions yields a tricyclic iodolactone. nih.govresearchgate.net Subsequent reduction of the iodine atom, for example with tributyltin hydride (Bu₃SnH), affords the corresponding lactone. nih.govresearchgate.net

Similarly, iodooxazine formation can be employed. For instance, treating ethyl cis-2-aminocyclohex-4-enecarboxylate with potassium iodide and iodine results in a stereo- and regioselective cyclization to form an iodooxazinone derivative. nih.govd-nb.infobeilstein-journals.org The iodine can then be removed reductively, and the oxazinone ring can be opened to yield a hydroxylated ethyl 2-aminocyclohexanecarboxylate derivative. nih.govd-nb.infobeilstein-journals.org This approach allows for the stereocontrolled synthesis of derivatives with specific substitution patterns. For example, this method has been successfully applied to synthesize fluorinated β-aminocyclohexane scaffolds by introducing a fluorine atom at various positions on the ring through subsequent hydroxy-fluorine exchange reactions. nih.govd-nb.info

Table 1: Iodocyclization Strategies for Hydroxylated this compound Derivatives

Starting Material Reagents Key Intermediate Final Product (after reduction/hydrolysis) Ref
N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid 1. I₂, KHCO₃2. Bu₃SnH Tricyclic γ-lactone Hydroxy-substituted 3-aminobicyclo[2.2.2]octane-2-carboxylic acid derivative nih.govresearchgate.net
Ethyl cis-2-aminocyclohex-4-enecarboxylate 1. KI/I₂2. Boc₂O, DMAP3. n-Bu₃SnH, AIBN4. NaOEt Iodooxazinone all-cis Ethyl 4-hydroxy-2-aminocyclohexanecarboxylate d-nb.infobeilstein-journals.org

Epoxidation and Oxirane Opening Strategies

Epoxidation of the double bond in unsaturated precursors, followed by the regioselective opening of the resulting oxirane ring, is another versatile strategy for synthesizing hydroxylated derivatives of this compound. researchgate.netresearchgate.net This method allows for the introduction of two new stereocenters in a controlled manner.

The synthesis can start from an unsaturated bicyclic β-lactam, which can be resolved enzymatically to access enantiomerically pure materials. researchgate.net The double bond is then stereoselectively epoxidized, typically using an agent like meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.org The crucial step is the regioselective opening of the epoxide ring. This can be achieved with various nucleophiles, such as azide (B81097) or cyanide, to introduce additional functionality. researchgate.net The choice of catalyst and reaction conditions is critical for controlling the regioselectivity of the ring-opening. For example, Lewis acids and other catalysts have been extensively studied for the aminolysis of epoxides to produce β-amino alcohols. rroij.comrsc.orgresearchgate.nettandfonline.commdpi.com

A synthetic route starting from ethyl cis-2-aminocyclohex-4-enecarboxylate can also employ epoxidation. d-nb.info The subsequent regioselective opening of the oxirane ring, followed by transformations like hydroxy-fluorine exchange, provides access to a variety of functionalized derivatives. d-nb.inforesearchgate.net This strategy has been used to synthesize hydroxylated and fluorinated 2-aminocyclohexanecarboxylic acid stereoisomers. d-nb.inforesearchgate.net

Table 2: Epoxidation and Ring-Opening for Functionalized Derivatives

Precursor Epoxidation Reagent Ring-Opening Nucleophile/Conditions Product Type Ref
Unsaturated bicyclic β-lactam m-CPBA Sodium azide (NaN₃) Azido-hydroxy derivative researchgate.net
N-Boc-protected amino ester m-CPBA HCl(g) in MeOH Chloro-hydroxy derivative beilstein-journals.org
N-Boc-protected amino ester m-CPBA NaHSO₄ Dihydroxy derivative beilstein-journals.org

Diels-Alder Reactions as Synthetic Templates

The Diels-Alder reaction provides a powerful and efficient route to construct the cyclohexene (B86901) ring system, which serves as a template for the synthesis of this compound derivatives. researchgate.networktribe.comrdd.edu.iq This [4+2] cycloaddition reaction between a conjugated diene and a dienophile establishes the core six-membered ring with predictable stereochemistry. rdd.edu.iq

A notable example is the Diels-Alder reaction of ethyl (E)-3-nitroacrylate with furan (B31954). researchgate.networktribe.com This reaction yields an oxanorbornene adduct which is a versatile intermediate. researchgate.networktribe.com The nitro group can be reduced to an amine, and the oxabridge can be cleaved under various conditions to reveal a substituted cyclohexene or cyclohexane ring. The substituents on the starting materials and the reaction conditions can influence the endo/exo selectivity of the cycloaddition. worktribe.com

By exploiting the inherent stereochemistry of the Diels-Alder adduct, various hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC) can be synthesized stereoselectively. worktribe.com The functional groups present in the adduct, such as the ester and the protected amine, can direct subsequent reactions like epoxidation or dihydroxylation to specific faces of the molecule, allowing for substrate-controlled synthesis of complex stereoisomers. worktribe.com This approach is valuable for creating building blocks for β-peptides. researchgate.net

Reductive Transformations and Catalytic Hydrogenation Protocols

Reductive transformations are key steps in many synthetic routes to this compound. Catalytic hydrogenation is widely used to reduce double bonds in cyclohexene precursors or to convert other functional groups into the desired amine. smolecule.comorganicchemistrydata.org

One of the most direct methods for synthesizing this compound is the reductive amination of ethyl 2-oxocyclohexanecarboxylate. wisc.edunii.ac.jp This involves the reaction of the β-keto ester with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Catalytic hydrogenation is often employed, where the intermediate imine is reduced in situ. wisc.edu Asymmetric versions of this reaction, using chiral catalysts or auxiliaries, can provide enantiomerically enriched products. wisc.edunii.ac.jp

Catalytic hydrogenation is also used to reduce aromatic precursors. For example, 4-aminobenzoic acid derivatives can be hydrogenated using catalysts like ruthenium on carbon or platinum dioxide under elevated pressure to yield the corresponding aminocyclohexanecarboxylic acid derivatives. smolecule.com Furthermore, hydrogenolysis is used to remove protecting groups, such as benzyl (B1604629) groups, which are often employed to protect the amine functionality during synthesis. organicchemistrydata.org

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals and chiral materials. Asymmetric synthesis and enantioselective approaches aim to produce a single enantiomer of the target molecule.

Various strategies have been developed, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. rsc.orgthieme-connect.comnih.gov For instance, rhodium(II)/chiral phosphoric acid co-catalyzed three-component reactions of diazo compounds, thiols, and imines have been developed for the enantioselective synthesis of α-mercapto-β-amino esters. nih.gov Another approach involves the asymmetric reductive amination of ethyl 2-oxocyclohexanecarboxylate using a chiral amine, such as (R)-(+)-α-methylbenzylamine, to form a chiral enamine intermediate which is then reduced. wisc.edu Asymmetric synthesis can also be achieved starting from chiral precursors, such as pyrrolobenzodiazepine-5,11-diones, which can be transformed through a series of steps including Birch reduction and hydrolysis to yield trans-2-aminocyclohexanecarboxylic acid derivatives. orgsyn.org

Preferential Crystallization Techniques for Resolution

Preferential crystallization is a classical yet effective method for resolving racemic mixtures of crystalline compounds. This technique exploits the fact that under supersaturated conditions, seeding a racemic solution with crystals of one enantiomer can induce the crystallization of that enantiomer, leaving the other in solution. oup.comscispace.comoup.com

This method has been successfully applied to the resolution of derivatives of 2-aminocyclohexanecarboxylic acid. For example, racemic N-benzoyl-cis-2-aminocyclohexanecarboxylic acid can be resolved by preferential crystallization of its benzylamine (B48309) salt. oup.comscispace.com Similarly, (±)-N-benzoyl-trans-2-aminocyclohexanecarboxylic acid has been resolved by this technique. oup.com The process typically involves creating a supersaturated solution of the racemic compound and inoculating it with pure crystals of one enantiomer. After a period of crystallization, the solid, enriched in the desired enantiomer, is separated from the mother liquor, which is now enriched in the other enantiomer. The process can then be repeated on the mother liquor by adding an excess of the racemate and seeding with the opposite enantiomer. oup.com This cyclical process allows for the efficient separation of both enantiomers from the initial racemic mixture. oup.com

Table 3: Chemical Compounds Mentioned

Compound Name Other Names/Abbreviations Molecular Formula
This compound ACHC ethyl ester C₉H₁₇NO₂
N-Boc-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid C₁₄H₂₁NO₄
Tributyltin hydride Bu₃SnH C₁₂H₂₈Sn
Ethyl cis-2-aminocyclohex-4-enecarboxylate C₉H₁₅NO₂
Potassium iodide KI KI
Iodine I₂ I₂
Di-tert-butyl dicarbonate (B1257347) Boc₂O C₁₀H₁₈O₅
4-Dimethylaminopyridine DMAP C₇H₁₀N₂
Azobisisobutyronitrile AIBN C₈H₁₂N₄
Sodium ethoxide NaOEt C₂H₅NaO
meta-Chloroperoxybenzoic acid m-CPBA C₇H₅ClO₃
Sodium azide NaN₃ N₃Na
Sodium bisulfate NaHSO₄ HNaO₄S
Ethyl (E)-3-nitroacrylate C₅H₇NO₄
Furan C₄H₄O
Ethyl 2-oxocyclohexanecarboxylate 2-Carbethoxycyclohexanone C₉H₁₄O₃
(R)-(+)-α-Methylbenzylamine C₈H₁₁N
Ruthenium Ru Ru
Platinum dioxide Adams' catalyst O₂Pt
Pyrrolobenzodiazepine-5,11-dione C₁₁H₁₀N₂O₂
N-benzoyl-cis-2-aminocyclohexanecarboxylic acid C₁₄H₁₇NO₃
N-benzoyl-trans-2-aminocyclohexanecarboxylic acid C₁₄H₁₇NO₃

Biocatalytic Approaches: Enzyme-Catalyzed Kinetic Resolution and Hydrolysis

The enzymatic kinetic resolution of racemic ethyl cis-2-aminocyclohexanecarboxylate and its derivatives has been effectively achieved using lipases, particularly Candida antarctica lipase (B570770) B (CALB). This biocatalytic approach offers a green and efficient pathway to enantiomerically enriched β-amino acids and esters, which are valuable building blocks in pharmaceutical synthesis.

The hydrolysis of ethyl cis-2-aminocyclohexanecarboxylate has been studied under various conditions, including in green organic solvents, under solvent-free conditions, and using ball-milling techniques. researchgate.net In organic media, CALB has demonstrated high enantioselectivity. For instance, the hydrolysis of the model compound ethyl cis-2-aminocyclohexanecarboxylate in isopropyl ether (iPr₂O) proceeded even without the addition of water, relying on the residual water content in the reaction medium and the enzyme preparation. nih.gov Screening of various green solvents revealed that tert-butyl methyl ether (tBuOMe) provided superior enantioselectivity compared to iPr₂O. nih.gov

The reusability of the enzyme has also been investigated. In the hydrolysis of ethyl cis-2-aminocyclohexanecarboxylate in tBuOMe, CALB could be recycled for multiple cycles with a progressive decrease in the reaction rate but without affecting the enantiomeric excess of the product. nih.gov

Solvent-free conditions have also been explored for the hydrolysis of ethyl cis-2-aminocyclohexanecarboxylate. The reaction, in the presence of CALB, was successful without the addition of water, utilizing the water present in the enzyme preparation. nih.gov Temperature screening under these conditions indicated that the reaction proceeds effectively at elevated temperatures. nih.gov

Preparative-scale resolutions of ethyl cis-2-aminocyclohexanecarboxylate have been successfully performed using CALB in tBuOMe, achieving high enantioselectivity (E > 200). mdpi.comresearchgate.net This method allows for the separation of the unreacted (1R,2S)-ester and the hydrolyzed (1S,2R)-acid. mdpi.com The general applicability of this enzymatic resolution has been extended to other carbocyclic β-amino esters with five- to eight-membered rings. mdpi.com

It's noteworthy that lipases, such as CALB, are also capable of catalyzing amidation reactions when an amine is used as a nucleophile in anhydrous organic media, further expanding their utility in the synthesis of derivatives. researchgate.netresearchgate.net

Table 1: Green Solvent Screening in the Hydrolysis of Ethyl cis-2-aminocyclohexanecarboxylate nih.gov

Solvent Enantiomeric Excess of Substrate (ees %) Enantiomeric Excess of Product (eep %) Conversion (Conv. %) Enantioselectivity (E)
iPr₂O 60 95 39 66
tBuOMe 63 >99 --- >200

Table 2: Catalytic Activity of Recycled CALB in the Hydrolysis of Ethyl cis-2-aminocyclohexanecarboxylate in tBuOMe nih.gov

Number of Uses Enantiomeric Excess of Substrate (ees %) Enantiomeric Excess of Product (eep %) Conversion (Conv. %) Enantioselectivity (E)
Once used 78 97 45 180
Twice used 58 96 37 82
3 times used 43 --- --- ---

Chiral Auxiliary and Catalyst-Mediated Methods

The synthesis of enantiomerically pure derivatives of 2-aminocyclohexanecarboxylic acid has been achieved through methods employing chiral auxiliaries. One notable approach involves the use of (S)-α-methylbenzylamine as a chiral auxiliary to prepare enantiomerically pure quinazolinones. These quinazolinones can then be diastereoselectively reduced and subsequently hydrolyzed to yield all four enantiomers of cis- and trans-2-aminocyclohexanecarboxylic acid. scirp.org

Another strategy utilizes 2,3-dihydro-2-tert-butyl-3-N-benzylquinazolin-4-one as a potential chiral substrate. This compound can be resolved into its enantiomers via the formation of diastereomers with N-phthalyl-L-alanine chloride. scirp.org The separated diastereomers can then, in principle, be used to induce asymmetry in subsequent reactions.

The oxanorbornene approach, which relies on the Diels-Alder reaction of ethyl (E)-3-nitroacrylate and furan, provides a versatile template for the stereoselective synthesis of various substituted derivatives. beilstein-journals.orgnih.gov The resulting nitro oxanorbornene adduct can be elaborated through a series of reactions, often exploiting substrate-controlled selectivity, to produce hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. beilstein-journals.orgnih.gov In this context, the carbamate (B1207046) group has been shown to be a particularly effective directing group. nih.gov

Furthermore, chiral β-nitroacrylates derived from (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid have been used as reactive dienophiles in [4+2] cycloaddition reactions with 1,3-cyclohexadiene. This method leads to the formation of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. researchgate.net

Enantiopure Derivative Preparation

The preparation of enantiopure derivatives of this compound often builds upon the methodologies described in the preceding sections. For instance, the enzymatic resolution of racemic ethyl cis-2-aminocyclohexanecarboxylate using CALB provides a direct route to both the (1R,2S)-ester and the corresponding (1S,2R)-acid in high enantiomeric purity. mdpi.com

Similarly, chiral auxiliary-mediated syntheses, such as the one employing enantiomerically pure quinazolinones, can be tailored to produce specific enantiomers of both cis- and trans-2-aminocyclohexanecarboxylic acid upon hydrolysis. scirp.org

The synthetic route to fluorinated β-aminocyclohexanecarboxylates can also be extended to prepare these compounds in enantiomerically pure form. This is achieved by applying the fluorination protocols to enantiomerically pure starting materials obtained through resolution.

Synthesis of Functionalized Derivatives

Halogenated Derivatives (e.g., Fluorinated)

The synthesis of fluorinated derivatives of this compound has been achieved through multi-step sequences starting from unsaturated precursors. nih.govbeilstein-journals.orgd-nb.info One strategy begins with ethyl cis-2-aminocyclohex-4-enecarboxylate. nih.govbeilstein-journals.orgd-nb.info This involves a regio- and stereoselective hydroxylation via iodooxazine formation, followed by fluorination. nih.govbeilstein-journals.orgd-nb.info An alternative approach includes stereoselective epoxidation and regioselective oxirane opening, followed by a hydroxy-fluorine exchange. nih.govd-nb.info

For example, treatment of ethyl cis-2-aminocyclohex-4-enecarboxylate with potassium iodide and iodine leads to the formation of an iodooxazinone derivative. nih.govbeilstein-journals.org After N-protection (e.g., with a Boc group), the iodine is removed under reductive conditions. nih.govbeilstein-journals.org Subsequent ring opening of the oxazinone yields a hydroxylated amino ester, which can then be fluorinated. nih.govbeilstein-journals.org This methodology allows for the synthesis of derivatives with fluorine at various positions on the cyclohexane ring. nih.gov

A similar strategy can be applied to ethyl trans-2-aminocyclohex-4-enecarboxylate, which is first transformed into its cis counterpart through iodooxazine formation. beilstein-journals.org This is followed by N-protection, deiodination, and ring opening to furnish a hydroxylated amino ester that can be subsequently fluorinated. beilstein-journals.org

The synthesis of gem-difluorinated derivatives has also been reported, starting from cyclohexene β-amino acids via regio- and stereoselective hydroxylation, oxidation to the corresponding keto-amino esters, and subsequent oxo-difluoro exchange. researchgate.net

Hydroxylated Derivatives

Hydroxylated derivatives of this compound are key intermediates in the synthesis of other functionalized analogs, such as fluorinated derivatives. beilstein-journals.org A common method for their preparation involves the regio- and stereoselective transformation of the double bond in unsaturated precursors like ethyl cis- or trans-2-aminocyclohex-4-enecarboxylate. nih.govbeilstein-journals.org

One established route is through the formation of an iodooxazine intermediate. For instance, ethyl cis-2-aminocyclohex-4-enecarboxylate reacts with KI/I₂ to form an iodooxazinone. beilstein-journals.org After N-protection and reductive deiodination, the resulting oxazinone is subjected to ring opening with a base like sodium ethoxide to yield an all-cis hydroxylated amino ester. beilstein-journals.org A similar sequence starting from the trans isomer of the amino ester leads to a different stereoisomer of the hydroxylated product. beilstein-journals.org

Another powerful approach is the oxanorbornene strategy, which utilizes the Diels-Alder adduct of ethyl (E)-3-nitroacrylate and furan. beilstein-journals.orgnih.gov This adduct serves as a versatile template for the stereoselective synthesis of 3-hydroxy, 3,4-dihydroxy, and 3,4,5-trihydroxy derivatives of 2-aminocyclohexanecarboxylic acid. beilstein-journals.orgnih.gov The stereochemistry of the final products can be controlled by the choice of reagents and reaction conditions. nih.gov

Iodolactonization is another method used to introduce hydroxyl groups stereoselectively onto the cyclohexane ring. researchgate.net This method often starts with N-Boc protected amino acids and proceeds via the formation of an iodolactone intermediate, which can then be opened to reveal the hydroxylated product. researchgate.net

Table 3: Synthesis of Hydroxylated Derivatives

Starting Material Key Intermediate Product Reference
Ethyl cis-2-aminocyclohex-4-enecarboxylate Iodooxazinone All-cis ethyl 4-hydroxy-2-aminocyclohexanecarboxylate beilstein-journals.org
Ethyl trans-2-aminocyclohex-4-enecarboxylate Iodooxazinone Ethyl 4-hydroxy-β-aminocyclohexanecarboxylate (stereoisomer of the above) beilstein-journals.org
Ethyl (E)-3-nitroacrylate and furan Oxanorbornene adduct 3-hydroxy, 3,4-dihydroxy, and 3,4,5-trihydroxy derivatives of 2-aminocyclohexanecarboxylic acid beilstein-journals.orgnih.gov

N-Protected Forms and Amide Derivatives

The amino group of this compound is often protected during synthetic sequences to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amino ester with di-tert-butyl dicarbonate (Boc₂O). nih.gov This N-Boc protected form is a stable intermediate in various transformations, including the synthesis of hydroxylated and fluorinated derivatives. nih.gov

Amide derivatives of 2-aminocyclohexanecarboxylic acid are also important compounds. For instance, oligomers of trans-2-aminocyclohexanecarboxylic acid have been synthesized by coupling smaller, protected fragments. wisc.edu The synthesis typically involves using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as 4-(dimethylamino)pyridine (DMAP). wisc.edu

Furthermore, amide derivatives can be prepared through enzymatic methods. Lipases, such as CALB, can catalyze the amidation reaction between a carboxylic acid and an amine in an anhydrous organic solvent. researchgate.netresearchgate.net This biocatalytic approach offers a green alternative for the synthesis of amide derivatives.

β-Lactam Ring-Opening Strategies

The strategic cleavage of the strained four-membered ring in β-lactams presents a powerful and versatile method for the synthesis of this compound and its derivatives. This approach leverages the inherent ring strain of the azetidin-2-one (B1220530) core, which facilitates nucleophilic attack and subsequent ring opening to afford functionalized cyclic β-amino esters. nih.gov The stereochemistry of the final product is often directly correlated to the stereochemistry of the starting β-lactam, which can be accessed through various established synthetic routes, including stereoselective cycloadditions. nih.govwikipedia.org

A prevalent strategy involves the acid-mediated alcoholysis of bicyclic β-lactams derived from cyclohexene. For instance, the ring opening of a cis-fused bicyclic β-lactam with ethanolic hydrogen chloride is an effective method to produce cis-ethyl 2-aminocyclohexanecarboxylate. mdpi.com This process involves the protonation of the lactam carbonyl, followed by nucleophilic attack of ethanol (B145695) at the carbonyl carbon, leading to the cleavage of the N1-C2 bond of the azetidinone ring. wikipedia.orgmdpi.com

Furthermore, this ring-opening strategy has been extended to the synthesis of various substituted derivatives of this compound. By utilizing appropriately functionalized bicyclic β-lactams, a range of derivatives, including hydroxylated and fluorinated analogues, can be prepared. researchgate.netnih.govd-nb.info For example, the reductive opening of epoxide intermediates derived from bicyclic β-lactams provides a pathway to hydroxylated stereoisomers of 2-aminocyclohexanecarboxylic acid. researchgate.netresearchgate.net Similarly, fluorinated derivatives have been synthesized through methods involving the opening of iodooxazine intermediates, which are themselves formed from bicyclic β-lactams. nih.govd-nb.info

The enzymatic ring opening of β-lactams has also emerged as a valuable synthetic tool, offering high enantioselectivity. Lipases, such as Candida antarctica lipase B (CALB), have been successfully employed for the kinetic resolution of racemic bicyclic β-lactams or the corresponding amino esters. mdpi.comresearchgate.netacs.org This biocatalytic approach allows for the preparation of enantiomerically enriched this compound and its derivatives.

Detailed research findings on the synthesis of this compound and its derivatives via β-lactam ring-opening are summarized in the table below.

Starting MaterialReagents and ConditionsProductYield (%)Reference
cis-7-Azabicyclo[4.2.0]octan-8-one22% Ethanolic HClcis-Ethyl 2-aminocyclohexanecarboxylateNot specified mdpi.com
Racemic bicyclic β-lactamsEnzymatic resolution, then reductive opening of epoxide intermediatesHydroxylated 2-aminocyclohexanecarboxylic acid stereoisomersNot specified researchgate.netresearchgate.net
cis-7-Azabicyclo[4.2.0]oct-4-en-8-one1. Iodooxazine formation 2. Ring opening3-Hydroxy and 4-hydroxy derivatives of 2-aminocyclohexanecarboxylic acidNot specified researchgate.net
Ethyl cis-2-aminocyclohex-4-enecarboxylate (from β-lactam)1. KI/I₂ in H₂O/CH₂Cl₂ 2. Boc₂O, DMAP, THF 3. NaOEt in EtOHEthyl 4-hydroxy-2-aminocyclohexanecarboxylate derivativeNot specified nih.govd-nb.info
Racemic cis-ethyl 2-aminocyclohexanecarboxylate (from β-lactam)Candida antarctica lipase B (CALB), tBuOMe, 65 °C(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate~50% (for resolution) mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Aminocyclohexanecarboxylate

Ring Transformations and Rearrangements

The cyclohexane (B81311) ring of ethyl 2-aminocyclohexanecarboxylate can undergo various transformations, leading to the formation of new heterocyclic systems or rearranged carbocyclic structures. A notable example is the regio- and stereoselective transformation of the corresponding amino acids into iodooxazinone derivatives. For instance, treatment of ethyl cis-2-aminocyclohex-4-enecarboxylate with potassium iodide and iodine results in the formation of an iodooxazinone derivative. marquette.edunumberanalytics.com This reaction proceeds through an intramolecular cyclization, where the nitrogen atom attacks the iodonium (B1229267) ion formed across the double bond.

This iodooxazinone can then be subjected to further reactions, such as N-protection followed by reductive deiodination and subsequent ring-opening to yield functionalized cyclohexane derivatives. marquette.edunumberanalytics.comsumitomo-chem.co.jp For example, opening of the oxazinone ring with sodium ethoxide in ethanol (B145695) furnishes the corresponding 4-hydroxylated amino ester. marquette.edunumberanalytics.comsumitomo-chem.co.jp These transformations highlight the utility of the amino group in directing ring-forming and ring-opening reactions, providing access to a variety of substituted cyclohexanes.

Another significant rearrangement is the Hoffmann rearrangement, which has been applied to the synthesis of trans-4-amino-cyclohexanecarboxylic acid esters from a related amide precursor, demonstrating a method for controlling stereochemistry. researchgate.net While not a direct reaction of this compound itself, it showcases a relevant rearrangement pathway within this class of compounds.

Functional Group Interconversions and Derivatizations

The amino and ester moieties of this compound are amenable to a wide array of functional group interconversions and derivatizations, enabling the synthesis of a diverse library of compounds.

N-Functionalization: The primary amino group can be readily protected with various protecting groups, such as the tert-butoxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate (B1257347) (Boc₂O). marquette.edunumberanalytics.com This protection is often a crucial step before performing other transformations on the molecule. The amine can also participate in nucleophilic substitution reactions. mdpi.com

Ester and Carboxyl Group Modifications: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Enzymatic hydrolysis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), has been extensively studied for the kinetic resolution of racemic ethyl cis-2-aminocyclohexanecarboxylate, yielding enantiomerically enriched amino acids and unreacted esters. researchgate.netwisc.edu The carboxylic acid can then be further derivatized, for example, through the Arndt-Eistert reaction for chain extension. acs.org

Ring Functionalization: The cyclohexane ring can be functionalized through various reactions. For instance, starting from unsaturated precursors of this compound, stereoselective epoxidation of the double bond can be achieved, followed by regioselective ring-opening of the epoxide with different nucleophiles to introduce new functional groups. Hydroxylation of the ring is another common transformation, which can be achieved through methods like iodolactonization followed by ring opening. marquette.edunumberanalytics.com Furthermore, these hydroxylated derivatives can be converted to fluorinated analogues, which are of interest in medicinal chemistry. marquette.edunumberanalytics.comsumitomo-chem.co.jp

A summary of key functional group interconversions is presented below:

Starting Material PrecursorReagents and ConditionsProductReference
Ethyl cis-2-aminocyclohex-4-enecarboxylate1. KI/I₂; 2. Boc₂O, DMAP; 3. n-Bu₃SnH, AIBN; 4. NaOEt, EtOHall-cis-Ethyl 4-hydroxy-2-(tert-butoxycarbonylamino)cyclohexanecarboxylate marquette.edunumberanalytics.com
Racemic ethyl cis-2-aminocyclohexanecarboxylateCandida antarctica lipase B (CALB), tBuOMe, 65 °C(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate and (1S,2R)-2-aminocyclohexanecarboxylic acid researchgate.net
Unsaturated bicyclic β-lactam precursor1. Epoxidation (mCPBA); 2. Reductive openingHydroxylated 2-aminocyclohexanecarboxylic acid stereoisomers

Reaction Kinetics and Selectivity Studies

The kinetics and selectivity of reactions involving this compound have been investigated, particularly for enzymatic resolutions. The enantioselective hydrolysis of racemic ethyl cis-2-aminocyclohexanecarboxylate catalyzed by Candida antarctica lipase B (CALB) has been a subject of detailed study.

Temperature Effects: The temperature of the reaction significantly influences the enantioselectivity (E-value). For the solvent-free hydrolysis of ethyl cis-2-aminocyclohexanecarboxylate, the optimal temperature was found to be 65 °C. A decrease or increase in temperature from this optimum leads to a significant drop in enantioselectivity.

Solvent Effects: The choice of solvent also plays a crucial role in the outcome of the enzymatic hydrolysis. Green solvents have been screened, with tert-butyl methyl ether (tBuOMe) being identified as a suitable medium, providing high enantioselectivity. wisc.edu Other solvents like propylene (B89431) carbonate and 2-methyl-THF showed more modest conversions and enantioselectivities. wisc.edu

Below is a data table summarizing the effect of temperature on the enzymatic hydrolysis of ethyl cis-2-aminocyclohexanecarboxylate under solvent-free conditions.

Temperature (°C)Conversion (%)Enantiomeric Excess of Substrate (ees, %)Enantiomeric Excess of Product (eep, %)Enantioselectivity (E)
2329153445
6541286870
7045101213
80488911
Data adapted from reference.

These studies demonstrate that by carefully controlling reaction parameters such as temperature and solvent, high levels of selectivity can be achieved in the transformations of this compound.

Mechanistic Pathways and Transition State Analysis

The mechanistic pathways of reactions involving this compound are dictated by the interplay of its functional groups and the reaction conditions. While detailed transition state analyses for every reaction of this specific molecule are not extensively documented in the literature, mechanistic proposals can be inferred from studies on analogous systems.

In the case of the iodooxazinone formation from the corresponding unsaturated amino ester, the proposed mechanism involves the electrophilic attack of iodine on the double bond to form a cyclic iodonium ion intermediate. marquette.edunumberanalytics.com The neighboring amino group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a regio- and stereoselective manner to form the bicyclic oxazinone ring. marquette.edunumberanalytics.com The stereochemical outcome is controlled by the initial geometry of the starting material and the preferred chair-like transition state of the cyclization.

For enzymatic reactions, such as the CALB-catalyzed hydrolysis, the mechanism involves the formation of a tetrahedral intermediate. The serine residue in the active site of the lipase attacks the carbonyl carbon of the ester, forming a covalent acyl-enzyme intermediate. This is followed by the nucleophilic attack of a water molecule to hydrolyze the acyl-enzyme intermediate, releasing the carboxylic acid and regenerating the enzyme. The enantioselectivity arises from the differential fit of the two enantiomers of the substrate in the chiral active site of the enzyme, leading to a lower activation energy for the hydrolysis of one enantiomer over the other.

In ruthenium-catalyzed deaminative coupling reactions, where related aminocyclohexanecarboxylic acids have been used, a plausible mechanism involves the formation of a Ru-enamine intermediate followed by an intramolecular marquette.edusumitomo-chem.co.jp-alkyl migration. marquette.edu

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. numberanalytics.comsumitomo-chem.co.jp While specific DFT studies focused solely on this compound are not abundant, the principles and methodologies are widely applied to similar organic reactions.

DFT calculations can be used to model the potential energy surfaces of reactions, allowing for the identification and characterization of transition states and intermediates. numberanalytics.com This provides quantitative insights into activation barriers and reaction thermodynamics, which can explain experimentally observed outcomes. For instance, in the study of ruthenium-catalyzed C-N bond activation reactions involving related amines, DFT studies have been employed to reveal a stepwise mechanism for a marquette.edusumitomo-chem.co.jp-carbon migration step via the formation of a Ru(IV)-alkyl species. marquette.edu

Furthermore, DFT calculations can aid in understanding the stereoselectivity of reactions. By calculating the energies of different transition states leading to various stereoisomeric products, the preferred reaction pathway can be identified. For example, in Diels-Alder reactions used to synthesize precursors to hydroxylated 2-aminocyclohexanecarboxylic acids, computational methods have been used to rationalize the observed regioselectivities. researchgate.net

In the context of enzymatic reactions, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, which combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding protein environment, can be used to model the entire enzyme-substrate complex. Such studies can elucidate the roles of specific amino acid residues in catalysis and explain the origins of enantioselectivity, as has been done for related enzymatic processes.

Conformational Analysis and Stereochemical Control

Conformational Preferences in Solution and Solid State

The relative orientation of the amino and ester groups (cis or trans) is the primary determinant of the conformational behavior of ethyl 2-aminocyclohexanecarboxylate. Both isomers predominantly adopt a chair conformation, but the stability of the substituent positions (axial vs. equatorial) differs significantly.

For the trans isomer, the most stable conformation is the one where both the amino and the ethyl carboxylate groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either bulky group were in an axial position. libretexts.orglibretexts.org In contrast, the cis isomer cannot have both substituents in the equatorial position simultaneously. It exists as an equilibrium of two chair conformations, where one group is axial and the other is equatorial. libretexts.org Studies on oligomers of the parent cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) show that it favors conformations that lead to extended, rather than folded, structures in peptides. researchgate.net

The solid-state structure of derivatives and oligomers is often determined by X-ray crystallography, which provides definitive proof of conformation. worktribe.comnih.govscirp.org For example, crystal structures of oligomers made from trans-ACHC confirm a helical conformation, which is a direct consequence of the monomer's inherent conformational bias. wisc.eduacs.org In solution, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to deduce the preferred conformation by analyzing coupling constants and through-space interactions (nOe). researchgate.networktribe.com

Table 1: Conformational Preferences of this compound Isomers
IsomerMost Stable ConformationKey FeatureResulting Oligomer Structure
transDiequatorialMinimizes 1,3-diaxial strain.Promotes helical folds (e.g., 14-helix). wisc.eduacs.org
cisEquilibrium of axial/equatorial conformers.One bulky group is always in a less-favored axial position.Favors extended, non-helical structures. researchgate.net

Influence of Substituents on Ring Conformation

The introduction of additional substituents to the cyclohexane (B81311) ring further influences its conformational equilibrium. Generally, to maintain stability, the ring will adopt a chair conformation that places the largest substituents in equatorial positions to avoid steric strain. libretexts.orgcsbsju.edu

This principle is clearly illustrated in hydroxylated derivatives of this compound. The stereochemistry of these compounds can be assigned using NMR techniques. For instance, the observation of large coupling constants (typically 8-10 Hz) between adjacent protons on the ring is indicative of a diaxial relationship, confirming the chair conformation and the relative orientation of the substituents. worktribe.com In studies on the synthesis of hydroxylated ACHC derivatives, the stereochemistry was confirmed by identifying large di-axial couplings for protons H-1, H-2, and H-3 in the amide derivatives, which points to a specific chair conformation. worktribe.com

The carbamate (B1207046) group on the nitrogen has been noted as a particularly effective directing group in synthetic transformations, highlighting the influence of even N-linked substituents on reactivity and conformation. beilstein-journals.org Similarly, studies on fluorinated and other disubstituted cyclohexanes confirm that the most stable conformation will have the bulkiest substituent in the equatorial position. libretexts.orgresearchgate.net The presence of hydroxyl groups, which are generally more stable in the equatorial position, reinforces this conformational preference. fiveable.me

Diastereoselective and Regioselective Control in Synthetic Transformations

Precise control over stereochemistry is crucial in the synthesis of functionalized derivatives of this compound. Several strategies have been developed to achieve high levels of diastereoselectivity and regioselectivity.

A highly effective method involves using a bicyclic template derived from the Diels-Alder reaction of ethyl (E)-3-nitroacrylate and furan (B31954). beilstein-journals.orgscispace.com This oxanorbornene adduct serves as a versatile intermediate for preparing various hydroxylated derivatives. worktribe.combeilstein-journals.org The stereochemical outcome of subsequent reactions is controlled by the existing structure of the template. For example, reduction of acetate (B1210297) derivatives with hydrogen over a palladium catalyst has been shown to be highly diastereoselective, affording anti-anti and syn-syn 3-hydroxy-2-aminocyclohexanecarboxylate esters, respectively. beilstein-journals.org The rigidity of the bicyclic system allows for face-selective oxidations and fragmentations, leading to specific isomers of the desired polyhydroxylated cyclohexane β-amino acids. researchgate.net

Another powerful strategy employs bicyclic β-lactams as precursors. These can be transformed into hydroxylated 2-aminocyclohexanecarboxylic acid stereoisomers through the reductive opening of epoxide intermediates, a process that demonstrates excellent regio- and diastereoselectivity. researchgate.netresearchgate.net The synthesis of fluorinated derivatives has also been achieved with high stereocontrol, starting from a bicyclic β-lactam and proceeding through regio- and stereoselective iodolactonization, lactone opening, and hydroxy-fluorine exchange. researchgate.net

Table 2: Example of Diastereoselective Synthesis
Starting Material PrecursorKey TransformationProduct TypeStereochemical ControlReference
Oxanorbornene adductH₂/Pd-C reduction of acetates3-Hydroxy derivativesHighly diastereoselective formation of anti-anti and syn-syn isomers. beilstein-journals.org
Bicyclic β-lactamEpoxidation and reductive openingHydroxylated derivativesHigh regio- and diastereoselectivity. researchgate.netresearchgate.net
Bicyclic β-lactamIodolactonization and fluorine exchangeFluorinated derivativesHigh regio- and stereoselectivity. researchgate.net

Optical Rotational Studies and Chiroptical Properties

Optical rotation is a key chiroptical property used to characterize enantiomers and determine their purity. libretexts.orgcsbsju.edu The specific rotation is a fundamental characteristic of a chiral molecule. For (1R,2S)-Ethyl 2-aminocyclohexanecarboxylate, a specific rotation of [α]²⁵D = -11.13 (c 0.20, EtOH) has been reported. mdpi.com Related parent amino acids also show significant optical activity; for example, (1R,2R)-2-Aminocyclohexanecarboxylic acid has a reported specific rotation between -74.0 and -79.0 degrees (c=1, H₂O). tcichemicals.com

Circular dichroism (CD) spectroscopy provides more detailed information about the three-dimensional structure of chiral molecules, particularly polymers. While data on the monomer itself is limited, extensive studies have been performed on oligomers ("β-peptides") of its parent acid, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC). wisc.eduacs.orgfigshare.com These oligomers are known to fold into a stable 14-helix secondary structure. wisc.edufigshare.com This helical folding gives rise to a characteristic CD spectrum, with a maximum around 215 nm in methanol. wisc.edu The intensity of this signal increases with the length of the oligomer, indicating a more stable and well-defined helical structure. wisc.edu These findings demonstrate that the chiroptical properties of the monomer unit are propagated and amplified in its oligomers, making CD an essential tool for studying the secondary structures they form. wisc.eduresearchgate.net

Table 3: Reported Optical Rotation Values
CompoundSpecific Rotation [α]ConditionsReference
(1R,2S)-Ethyl 2-aminocyclohexanecarboxylate-11.13°c 0.20, EtOH, 25°C mdpi.com
(1R,2R)-2-Aminocyclohexanecarboxylic Acid-74.0° to -79.0°c 1, H₂O tcichemicals.com
2-Amino-3-hydroxycyclohexane-1-carboxylate (enantiomer)-35°c 1, H₂O, 21°C worktribe.com

Applications of Ethyl 2 Aminocyclohexanecarboxylate and Its Analogues in Advanced Chemical Fields

Medicinal Chemistry and Drug Discovery

The conformationally restricted nature of the aminocyclohexanecarboxylate scaffold is a highly desirable feature in medicinal chemistry. By incorporating this rigid cyclic β-amino acid structure, chemists can design potent and selective therapeutic agents, influencing properties such as binding affinity, metabolic stability, and bioavailability.

Scaffold Design for Bioactive Compounds

The ethyl 2-aminocyclohexanecarboxylate framework and its analogues are versatile scaffolds for the synthesis of a wide array of bioactive compounds. The rigid cyclohexane (B81311) ring allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets.

Researchers have utilized this scaffold to develop novel carbocyclic nucleoside analogues, which are of significant interest due to their potential antiviral and antitumor activities. wisc.edu For instance, ethyl cis-2-aminocyclohex-3-enecarboxylate has been used as a starting material to synthesize isomers of bioactive carbocyclic nucleosides. wisc.edu Furthermore, the synthesis of fluorinated derivatives of 2-aminocyclohexanecarboxylic acid has been explored, as the introduction of fluorine can enhance bioactivity. These fluorinated analogues have shown potential as antibacterial or antifungal agents and as antitumoral compounds. d-nb.infonih.gov The cyclohexane scaffold has also been integral in the development of specific enzyme inhibitors, such as those targeting Janus Kinase (JAK) and Dipeptidyl Peptidase IV (DPP-IV). vulcanchem.com

Table 1: Examples of Bioactive Scaffolds Derived from Aminocyclohexanecarboxylic Acid

Scaffold Type Target/Application Key Structural Feature Reference(s)
Carbocyclic Nucleoside Analogues Antiviral, Antitumor Cyclohexene (B86901) ring mimicking the sugar moiety wisc.edu
Fluorinated Cyclohexane Derivatives Antibacterial, Antifungal, Antitumoral Fluorine atom attached to the cyclohexane ring d-nb.infonih.gov
JAK Inhibitors Inflammatory Conditions trans-4-aminocyclohexanecarboxylic acid core vulcanchem.com
DPP-IV Inhibitors Type 2 Diabetes trans-4-aminocyclohexanecarboxylic acid as a starting material vulcanchem.com
Neurotensin (B549771) Receptor (NTS2) Ligands Neurological Research 1-aminocyclohexanecarboxylic acid core acs.org

Development of Enzyme Inhibitors

Derivatives of aminocyclohexanecarboxylic acid have proven to be effective core structures for the design of potent and selective enzyme inhibitors. The rigid cyclohexane backbone helps to position key interacting groups in an optimal orientation within an enzyme's active site, leading to enhanced binding affinity.

A notable application is in the synthesis of inhibitors for Janus Kinases (JAKs), which are crucial in treating inflammatory diseases like rheumatoid arthritis. vulcanchem.com Tranexamic acid, a related compound, is known to inhibit plasminogen activation. Furthermore, derivatives of cis-4-aminocyclohexanecarboxylic acid have been developed as potent inhibitors of Neprilysin (NEP), an enzyme implicated in cardiovascular conditions. drugbank.comdrugbank.com The synthesis of these inhibitors often involves the condensation of the aminocyclohexanecarboxylic acid moiety with other functionalized fragments to create the final active molecule. drugbank.com The introduction of fluorine into the aminocyclohexanecarboxylate scaffold is another strategy employed to develop enzyme inhibitors. d-nb.infonih.gov

Table 2: Aminocyclohexanecarboxylate-Based Enzyme Inhibitors

Inhibitor Class Target Enzyme Therapeutic Area Role of Cyclohexane Scaffold Reference(s)
JAK Inhibitors Janus Kinase (JAK) Inflammatory Diseases Core structural component vulcanchem.com
DPP-IV Inhibitors Dipeptidyl Peptidase IV (DPP-IV) Type 2 Diabetes Starting material for synthesis vulcanchem.com
NEP Inhibitors Neprilysin (NEP) Cardiovascular Disease Core structural component drugbank.comdrugbank.com
Fluorinated Analogues Various General Enhances bioactivity and interaction d-nb.infonih.gov

Prodrug Strategies and Bioconjugation

Prodrug strategies are frequently employed to improve the pharmaceutical properties of a drug, such as its solubility, stability, or oral bioavailability. The ester and amine functionalities of this compound make it an ideal candidate for such modifications. nih.gov Esterification of a carboxylic acid or amidation of an amine are common methods to create prodrugs that can be cleaved in vivo by enzymes to release the active parent drug. nih.gov For instance, the ethyl ester group in the title compound can enhance lipophilicity, potentially improving membrane permeability, and can be hydrolyzed by esterases in the body. nih.gov

Bioconjugation, the process of linking molecules to create new complexes with combined properties, is another key application. The amine and carboxyl groups of aminocyclohexanecarboxylates are convenient handles for conjugation. mcgill.cathermofisher.com For example, carbodiimide (B86325) crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate the carboxyl group to form a stable amide bond with an amine-containing molecule. thermofisher.com A more advanced strategy involves synthesizing derivatives of 2-aminocyclohexanecarboxylic acid that are functionalized with an azido (B1232118) group. This allows for highly efficient and specific conjugation to other molecules via "click chemistry," a powerful tool for creating complex bioconjugates for therapeutic or diagnostic purposes. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how chemical structure correlates with biological activity. The defined stereochemistry of this compound and its analogues makes them excellent tools for such investigations. By systematically modifying the scaffold—for instance, by altering substituents on the ring, changing the ester group, or functionalizing the amine—researchers can probe the structural requirements for biological activity.

For example, SAR studies on a series of pyrazole (B372694) carboxamides incorporating 1-aminocyclohexanecarboxylic acid helped identify selective ligands for the neurotensin receptor type 2 (NTS2). acs.orgsemanticscholar.org Another study compared the biological activity of chemotactic peptide analogues where the second amino acid was replaced with different constrained residues, including 1-aminocyclohexanecarboxylic acid (Acc6). The Acc6 analogue was found to be significantly more active than the parent peptide, and this high activity was attributed to its ability to adopt a specific folded β-turn conformation, highlighting the importance of the cyclohexane ring's conformational influence. nih.gov

Role in Antimicrobial Peptide Research and Design

The rise of antibiotic-resistant bacteria has spurred research into new antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising solution. nih.gov A key strategy in designing synthetic AMPs with improved properties involves the incorporation of unnatural amino acids. The rigid β-amino acid trans-2-aminocyclohexanecarboxylic acid (ACHC) has been particularly valuable in this field. wisc.eduresearchgate.net

When incorporated into peptide sequences, ACHC acts as a potent inducer of stable helical structures, specifically the 14-helix. wisc.eduacs.org This predictable conformational ordering allows for the design of amphiphilic peptides, where cationic and hydrophobic side chains are segregated on opposite faces of the helix. This arrangement is believed to be crucial for their mechanism of action, which involves disrupting bacterial cell membranes. wisc.edu Researchers have synthesized and studied series of β-peptides with varying ACHC content to probe the relationship between helical stability and antimicrobial potency, finding that many of these synthetic peptides exhibit significant activity against bacteria like Escherichia coli. wisc.eduresearchgate.net

Peptide and Foldamer Chemistry

Foldamers are synthetic oligomers that mimic the structure of natural biopolymers like proteins by adopting well-defined, predictable secondary structures. This compound, and more commonly its parent acid (ACHC), are foundational building blocks in the field of peptide and foldamer chemistry due to the conformational rigidity conferred by the cyclohexane ring. nih.govrsc.org

The stereoisomers of ACHC have distinct conformational preferences that can be used to direct the folding of a peptide chain. The trans-isomer of ACHC is a particularly strong promoter of the 14-helix, a secondary structure in β-peptides characterized by a 14-membered hydrogen-bonded ring. wisc.edu Even short oligomers of trans-ACHC have been shown to form stable 14-helical structures in both solution and the solid state. wisc.eduwisc.edu This is in contrast to other cyclic β-amino acids like trans-2-aminocyclopentanecarboxylic acid (ACPC), which tends to favor a more tightly wound 12-helix. nih.govrsc.org

The cis-isomer of ACHC, while less studied as a foldamer building block, has also been examined and tends to favor more extended conformations. researchgate.net By strategically mixing ACHC with other α- or β-amino acids, chemists can create a diverse range of helical structures with tunable stability and geometry, making these cyclic amino acids a powerful tool for designing novel functional macromolecules. nih.govresearchgate.net

Incorporation into Modified Peptides and Peptidomimetics

The integration of this compound derivatives into peptide chains is a cornerstone of peptidomimetic research. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. Cyclic β-amino acids like 2-aminocyclohexanecarboxylic acid (ACHC) are of high interest in this field. researchgate.net

The primary advantage of using ACHC is its rigid cyclohexane ring, which restricts the conformational freedom of the peptide backbone. When incorporated into a peptide sequence, it helps to pre-organize the chain into a specific three-dimensional shape. This is crucial for mimicking the bioactive conformation of a natural peptide, which is often a prerequisite for binding to a biological target. The synthesis of peptidomimetics containing these cyclic residues often involves standard peptide coupling techniques, where the Boc-protected or Fmoc-protected ACHC is coupled with other amino acids or peptide fragments. acs.orgbohrium.com

Furthermore, derivatives of ACHC can be functionalized to introduce additional properties. For instance, hydroxylated versions of ACHC have been synthesized to increase water solubility, a common challenge in peptide drug development. researchgate.net Other modifications, such as adding an azidoethoxy group, allow for subsequent "click chemistry" reactions, enabling the conjugation of peptides to other molecules like oligosaccharides, which can be essential for biological activity. researchgate.net

Design and Synthesis of Self-Organizing Foldameric Structures

This compound and its analogues are fundamental components in the design of foldamers—synthetic oligomers that adopt well-defined, predictable secondary structures akin to those of proteins and nucleic acids. wisc.edu Oligomers of β-amino acids, known as β-peptides, have been shown to form stable helices, sheets, and turns. wisc.edu The use of conformationally constrained monomers like trans-2-aminocyclohexanecarboxylic acid (ACHC) is a key strategy for ensuring the formation of a single, stable conformation.

Research has demonstrated that β-peptides composed of trans-ACHC residues reliably fold into a specific type of helix known as a 14-helix. acs.orgmdpi.com This structure is defined by a repeating hydrogen bond pattern between the carbonyl oxygen of one residue and the amide proton of the residue two positions toward the N-terminus, forming a 14-membered ring. acs.orgwisc.edu The stability of this fold is so pronounced that even short oligomers, such as tetramers and hexamers of trans-ACHC, exhibit this helical structure in both the solid state and in solution. acs.orgwisc.edu

The self-organizing properties of these foldamers open the door to creating complex, protein-like architectures. The predictable folding of ACHC-containing β-peptides allows for the precise spatial arrangement of functional side chains. This has been exploited to design helical bundles and other tertiary structures, which is a significant step toward developing synthetic molecules with functions like catalysis and molecular recognition. acs.orgmdpi.com

Conformational Control in Unnatural Peptide Helices

The ability to control the conformation of unnatural peptides is perhaps the most significant application of this compound analogues. The trans stereoisomer of 2-aminocyclohexanecarboxylic acid (ACHC) is recognized as a potent inducer of the 14-helix (sometimes referred to as a 314-helix), a stable secondary structure in β-peptides. mdpi.com

The rigidity of the cyclohexane ring in trans-ACHC forces the peptide backbone into a specific dihedral angle arrangement, which strongly promotes the formation of the 14-helix. This contrasts with the α-helix found in natural proteins, which is defined by 13-membered hydrogen-bonded rings. wisc.edu The stability of the 14-helix in ACHC-based β-peptides is so robust that it persists even in aqueous solutions, a challenging environment for maintaining folded structures. mdpi.com This stability can be further enhanced by incorporating ACHC residues into a peptide sequence, often in combination with other β-amino acids like β-homolysine to ensure water solubility. mdpi.com

The table below summarizes key findings from structural studies on oligomers of trans-ACHC.

OligomerStructure TypeKey Structural FeatureSignificance
trans-ACHC Tetramer14-HelixFormation of two consecutive 14-membered hydrogen-bonded rings. acs.orgwisc.eduDemonstrates helical propensity in short oligomers.
trans-ACHC Hexamer14-HelixForms two full turns of a stable 14-helix. acs.orgwisc.eduCrystal packing provides a model for designing helical bundles. acs.org
Mixed β-Peptides14-HelixACHC residues act as nucleation sites for the helix. mdpi.comAllows for precise control over the folding of more complex sequences.

This precise conformational control allows researchers to design β-peptides where functional groups can be positioned on one face of the helix, creating a specific interface for interaction with other molecules.

Applications in Asymmetric Catalysis and Chiral Ligand Design

While direct use of this compound as a primary ligand in catalysis is not widely documented, its derivatives and related structures are valuable in the field of asymmetric synthesis. Chiral amino alcohols and amino acids are fundamental building blocks for creating chiral ligands that can coordinate to a metal center and induce enantioselectivity in a chemical reaction.

Derivatives such as trans-2-aminocyclohexanol can serve as a ligand in asymmetric catalysis, helping to enhance the enantioselectivity of certain reactions. ontosight.ai The rigid cyclohexane backbone and the defined stereochemical relationship between the amino and hydroxyl groups make it an effective chiral scaffold. Similarly, the parent amino acid, trans-2-aminocyclohexanecarboxylic acid, is an enantiomerically pure compound that belongs to the "chiral pool"—a collection of readily available, inexpensive chiral molecules that can be used as starting materials for more complex chiral targets, including ligands and auxiliaries. lookchem.comscirp.org For example, new chiral ligands have been designed for polymetallic asymmetric catalysts used in cyanation reactions. lookchem.com

Foldamers constructed from β-amino acids like ACHC are also being explored as "catalytic foldamers." In this approach, the well-defined helical structure of the foldamer is used as a scaffold to position catalytic functional groups (e.g., amines, thioureas) in a precise three-dimensional arrangement, creating a chiral microenvironment that can catalyze reactions with high stereocontrol. mdpi.com

Contribution to Natural Product Synthesis

Cyclic β-amino acids are subunits in several bioactive natural products, such as cispentacin, amipurimycin, and blasticidin S. researchgate.net This makes their synthetic analogues, including this compound, valuable intermediates for the synthesis of natural products and their derivatives.

The stereocontrolled synthesis of substituted 2-aminocyclohexanecarboxylic acid derivatives is an active area of research. beilstein-journals.org Methodologies have been developed to create hydroxylated ACHC derivatives, which can serve as versatile templates for building more complex molecules. beilstein-journals.orgresearchgate.net For instance, the Diels-Alder reaction of ethyl (E)-3-nitroacrylate with furan (B31954) provides a starting point for the stereoselective synthesis of various hydroxylated ACHC derivatives. beilstein-journals.org These functionalized building blocks are crucial for accessing the complex architectures found in nature. While a direct, step-by-step synthesis of a major natural product using this compound as the starting material is not prominently featured in the reviewed literature, its role as a fundamental structural motif and synthetic precursor is clear.

Potential in Materials Science (e.g., Ionic Liquids, Polymers)

The applications of this compound and its analogues are beginning to extend into materials science. The derivatives of the related compound trans-2-aminocyclohexanol are reportedly used in the production of polymers, resins, and coatings, where the rigid cyclic structure can impart desirable physical properties to the final material. ontosight.ai

The concept of ionic liquids (ILs)—salts with melting points below 100 °C—is another area of potential application. sigmaaldrich.com ILs are valued for their low vapor pressure, high thermal stability, and tunable solvent properties. sigmaaldrich.com While specific ionic liquids based on an this compound cation are not yet common, the general principle of using functionalized organic cations is well-established. The amino and ester groups on the cyclohexane ring offer sites for chemical modification to create novel cations that could be paired with various anions to form new task-specific ionic liquids. A patent search reveals a general classification for ionic liquids that includes related heterocyclic compounds, suggesting the exploration of such structures in this field. google.com

Advanced Analytical and Spectroscopic Characterization

X-ray Crystallography and Structural Determination (e.g., ORTEP Diagrams)

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of molecules in the solid state. For derivatives of ethyl 2-aminocyclohexanecarboxylate, this technique provides precise data on bond lengths, bond angles, and the stereochemical relationship between the amino and ester substituents on the cyclohexane (B81311) ring. The resulting structural models are often visualized using Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagrams, which depict the atoms as ellipsoids, indicating their thermal motion. nih.govbeilstein-journals.org

While obtaining single crystals of the parent compound can be challenging, researchers have successfully used X-ray diffraction to analyze various functionalized derivatives. For instance, the structures of hydroxylated and fluorinated analogues of this compound have been elucidated, confirming the stereochemistry of newly introduced functional groups. nih.govd-nb.info In one study, the all-cis configuration of an ethyl 4-hydroxylated β-aminocyclohexanecarboxylate derivative was unequivocally confirmed through X-ray analysis, with the ORTEP diagram showing the specific spatial arrangement of the atoms. beilstein-journals.orgd-nb.info Similarly, the structures of iodooxazinone precursors and other intermediates in the synthesis of fluorinated derivatives have been verified using this method. nih.govbeilstein-journals.org These crystallographic analyses are crucial for confirming the outcome of stereoselective synthetic routes. researchgate.net

Compound DerivativeKey Structural Feature DeterminedReference
all-cis Ethyl 4-hydroxy-β-aminocyclohexanecarboxylate (5)Confirmed all-cis stereochemistry of substituents on the cyclohexane ring. beilstein-journals.orgd-nb.info
Iodooxazinone derivative (2)Determined the stereo- and regioselective outcome of iodooxazinone formation. nih.govd-nb.info
Iodooxazinone derivative (12)Confirmed the structure as part of a multi-step synthesis of fluorinated analogues. nih.govbeilstein-journals.org
Hydroxylated amino ester (14)Elucidated the structure of a stereoisomer of compound 5. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure and stereochemistry of this compound in solution. Techniques such as 2D NMR, including COSY and NOESY experiments, are vital for establishing stereochemical purity and studying conformational preferences. researchgate.netipb.ptresearchgate.net

The differentiation between cis and trans isomers is a key application of NMR. The coupling constants (J-values) between vicinal protons on the cyclohexane ring are particularly informative; for instance, the magnitude of the coupling between the protons at C1 and C2 can help assign the relative stereochemistry. For more complex derivatives, Nuclear Overhauser Effect (NOE) experiments are employed to confirm stereochemistry by identifying protons that are close in space. researchgate.net Conformational studies of oligomers (β-peptides) derived from 2-aminocyclohexanecarboxylic acid use 2D NMR to investigate folding patterns in solution, determining whether they adopt extended or helical conformations. researchgate.net Variable-temperature NMR studies can also provide insights into dynamic processes and the stability of specific conformations. bris.ac.uk

NMR TechniqueApplicationInformation GainedReference
Proton (¹H) NMRDetermination of relative stereochemistryCoupling constants (J-values) help differentiate between cis and trans isomers. ipb.pt
NOESY/NOEConfirmation of stereochemistryDetects spatial proximity between protons, confirming assignments of complex structures. researchgate.netipb.pt
2D NMR (e.g., COSY, HSQC)Structural ElucidationEstablishes proton-proton and proton-carbon correlations to assign the full structure. ipb.pt
Variable-Temperature NMRConformational analysisProvides information on the stability of different conformers and dynamic hydrogen-bonding. bris.ac.uk

Mass Spectrometry for Complex Structure Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. currenta.de High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. currenta.denih.gov

The structural elucidation of complex molecules is greatly aided by tandem mass spectrometry (MS/MS) and the analysis of fragmentation patterns. nih.gov In mass spectrometry, the molecule is ionized to form a molecular ion (M+•), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint. For this compound, fragmentation is expected to occur at the bonds adjacent to the functional groups. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃), while amines often undergo cleavage at the carbon-carbon bond alpha to the nitrogen atom. libretexts.orgtutorchase.com Analyzing the mass-to-charge ratio (m/z) of these fragments provides valuable clues about the molecule's structure. currenta.delibretexts.org This technique is particularly useful in identifying unknown byproducts or metabolites in complex mixtures. nih.gov

m/z ValueProposed Fragment StructureFragmentation Pathway
171[C₉H₁₇NO₂]⁺Molecular Ion (M⁺)
126[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester
98[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group
84[C₆H₁₀N]⁺Cleavage of the ring with charge retention on the nitrogen-containing fragment
73[COOCH₂CH₃]⁺Ethyl carboxylate cation

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is exceptionally sensitive to the secondary structure of polymers and oligomers. While not typically used on the monomer itself, CD is invaluable for analyzing the conformational behavior of β-peptides formed by linking multiple 2-aminocyclohexanecarboxylic acid units. wisc.edu

Studies on oligomers of trans-2-aminocyclohexanecarboxylic acid have shown that they can adopt stable helical conformations in solution. wisc.edu The CD spectrum of these β-peptides exhibits characteristic signals that can be correlated with specific secondary structures, such as the 14-helix. wisc.eduresearchgate.net The shape and magnitude of the CD spectrum, particularly in the far-UV region (190-240 nm), provide information about the backbone conformation and the presence of regular, repeating structures stabilized by hydrogen bonds. wisc.edu By analyzing the CD spectra, researchers can gain insight into how factors like residue configuration and solvent affect the folding and self-assembly of these unnatural biopolymers. researchgate.netrsc.org

OligomerKey Spectral FeatureInferred Secondary StructureReference
Tetramer of (R,R)-trans-ACHCMaximum at ca. 215 nm14-Helix wisc.edu
Hexamer of (S,S)-trans-ACHCMinimum at ca. 215 nm (mirror image of R,R)14-Helix wisc.edu
Oligomers of cis-ACHCSignals indicative of extended conformationsExtended strands with C=O···H–N hydrogen bonds researchgate.net
Alternating heterochiral cis-ACPC sequencesCharacteristic ECD signalsH10/12 helix researchgate.net

Theoretical and Computational Studies of Ethyl 2 Aminocyclohexanecarboxylate

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational landscape and dynamic behavior of molecules. researchgate.net For ethyl 2-aminocyclohexanecarboxylate, these methods are crucial for understanding the interplay between the flexible ethyl ester group and the stereochemically rich cyclohexyl ring.

While specific MD simulation studies solely focused on this compound are not extensively documented in the literature, the principles of these simulations are well-established. Such simulations would model the molecule's atoms as point masses and use a force field to describe the intramolecular and intermolecular interactions. By solving Newton's equations of motion over time, a trajectory of the molecule's dynamic behavior can be generated.

This trajectory provides valuable information on:

Conformational Preferences: Identifying the most stable arrangements of the amino and ester substituents on the cyclohexane (B81311) ring (i.e., axial vs. equatorial).

Ring Conformations: Observing the dynamics of the cyclohexane ring, including chair-boat interconversions.

Solvent Effects: Understanding how the surrounding solvent molecules influence the conformational equilibrium.

Table 1: Key Aspects Investigated by Molecular Modeling and Dynamics Simulations for Analogs of this compound

Aspect InvestigatedFindings for Related Compounds (e.g., ACHC)Relevance to this compound
Secondary Structure Oligomers of trans-ACHC are predicted and observed to form stable 14-helical structures. wisc.eduThe conformational preferences of the ethyl ester would influence the packing and hydrogen bonding patterns in potential oligomers.
Conformational Stability The cyclohexane ring strongly prefers a chair conformation. The relative stability of axial vs. equatorial substituents is a key determinant of the overall conformation.The ethyl ester group, being larger than a carboxylic acid, would have a strong preference for the equatorial position to minimize steric hindrance.
Hydrogen Bonding Intramolecular and intermolecular hydrogen bonds involving the amino and carboxyl groups are critical for stabilizing specific conformations. researchgate.netThe amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as an acceptor, influencing its interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure, properties, and reactivity of molecules. mdpi.com DFT calculations provide a good balance between computational cost and accuracy, making them suitable for molecules of the size of this compound.

DFT studies on this molecule and its analogs can yield a wealth of information, including:

Optimized Geometries: Predicting the most stable three-dimensional structure with high accuracy.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These are crucial for understanding reactivity.

Vibrational Frequencies: Predicting the infrared (IR) spectrum, which can be used to confirm the structure and identify functional groups.

Reaction Mechanisms: Modeling the transition states and energy profiles of chemical reactions involving the molecule.

For instance, DFT calculations have been employed to study the complexation of 2-aminocyclohexanecarboxylic acid derivatives with metal ions and to analyze the vibrational spectra of related alkyl compounds. osti.gov These studies demonstrate the power of DFT in providing detailed electronic-level insights.

Table 2: Representative Parameters for DFT Calculations on Analogs of this compound

ParameterTypical Value/MethodSignificance
Functional B3LYPA popular hybrid functional that often provides a good compromise between accuracy and computational cost.
Basis Set 6-31G(d,p) or largerDescribes the atomic orbitals used in the calculation. The inclusion of polarization (d,p) and diffuse functions is important for accurate results.
Solvation Model Polarizable Continuum Model (PCM)Accounts for the effect of a solvent on the molecule's properties, which can be significant.
Calculated Properties HOMO/LUMO energies, Mulliken charges, Bond lengths and anglesProvide insights into the molecule's reactivity, charge distribution, and geometry.

Prediction of Conformational Preferences and Stereoselectivity

Computational methods are invaluable for predicting the conformational preferences of flexible molecules like this compound and for understanding the origins of stereoselectivity in their reactions.

The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The substituents (the amino group and the ethyl carboxylate group) can be in either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic factors.

Cis vs. Trans Isomers: In the cis isomer, both substituents are on the same face of the ring, leading to one axial and one equatorial group in the most stable chair conformation. In the trans isomer, the substituents are on opposite faces, allowing for a diequatorial arrangement, which is generally more stable.

Conformational Energy: Computational methods can calculate the relative energies of these different conformations, allowing for the prediction of the most populated states. For example, studies on related compounds have shown that the diequatorial conformer of the trans isomer is significantly lower in energy than the diaxial conformer.

Stereoselectivity in Reactions: By modeling the transition states of reactions involving this compound, it is possible to predict which stereoisomer of a product will be formed preferentially. rsc.org This is crucial in the design of stereoselective syntheses. Machine learning models trained on computational data are also emerging as powerful tools for predicting stereoselectivity. rsc.org

Table 3: Predicted Conformational Features of this compound

IsomerMost Stable ConformationKey Features
cis Chair form with one substituent axial and one equatorial.The larger ethyl carboxylate group would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.
trans Chair form with both substituents in equatorial positions.This diequatorial arrangement is generally the most stable conformation for 1,2-disubstituted cyclohexanes, minimizing steric strain.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally friendly and efficient methods for synthesizing ethyl 2-aminocyclohexanecarboxylate and its analogs is a key area of future research. Current methods often involve multiple steps and the use of hazardous reagents. raijmr.com Green chemistry principles are being applied to create more sustainable synthetic pathways.

One promising approach involves the use of biocatalysts, such as enzymes, to perform key transformations with high selectivity and under mild conditions. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the kinetic resolution of ethyl cis-2-aminocyclohexanecarboxylate, offering a green alternative to traditional chemical methods. mdpi.comresearchgate.net Research is ongoing to optimize these enzymatic processes, including exploring different "green" solvents and solvent-free conditions to improve efficiency and reduce environmental impact. mdpi.comresearchgate.net

Recent advancements include the development of a Ru/NbOx catalyst for alkoxycarbonylation reactions, which offers a sustainable and efficient approach for ester synthesis with high CO utilization and atom economy. cardiff.ac.uk Such innovations in catalytic science are expected to pave the way for more sustainable industrial-scale production of this compound and its derivatives.

Exploration of New Biological Activities and Therapeutic Applications

Derivatives of this compound are a focal point for discovering new therapeutic agents due to their diverse pharmacological potential. The inherent structural features of the 2-aminocyclohexanecarboxylic acid (ACHC) scaffold make it a valuable building block in medicinal chemistry. beilstein-journals.orgworktribe.com

A significant area of interest is the development of fluorinated analogs. The introduction of fluorine atoms can dramatically alter the biological properties of a molecule, often leading to enhanced metabolic stability and bioactivity. beilstein-journals.orgd-nb.infonih.gov Researchers are actively developing stereoselective methods to synthesize novel fluorinated derivatives of 2-aminocyclohexanecarboxylic acid, which have shown promise as potential antibacterial, antifungal, and antitumor agents. beilstein-journals.orgd-nb.infonih.gov

Furthermore, the cyclic β-amino acid structure of this compound makes it an ideal component for creating peptidomimetics and foldamers. researchgate.netnih.gov These are molecules that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation. researchgate.net Such β-peptides are being investigated for a range of therapeutic applications, including the development of new antibiotics and agents that can modulate protein-protein interactions. acs.org

The exploration of hydroxylated derivatives of ACHC also presents a promising frontier. beilstein-journals.orgworktribe.com These modifications can influence the molecule's solubility and ability to interact with biological targets. beilstein-journals.org For instance, carbocyclic nucleoside analogs based on the ACHC scaffold are being synthesized and evaluated for their potential antiviral activities. nih.govmdpi.com

Expansion into Materials Science and Supramolecular Chemistry

The unique structural characteristics of this compound and its derivatives are being leveraged in the field of materials science and supramolecular chemistry. The ability of these molecules to self-assemble into well-defined structures is of particular interest. researchgate.net

Oligomers of 2-aminocyclohexanecarboxylic acid, known as β-peptides, can form stable helical and sheet-like secondary structures. researchgate.netwisc.edu This property is being exploited to design and synthesize novel biomimetic polymers with predictable three-dimensional architectures. researchgate.net These "foldamers" have potential applications in areas such as catalysis, molecular recognition, and the development of new biomaterials. wisc.edu

The incorporation of functional groups onto the cyclohexane (B81311) ring of this compound allows for the creation of polymers with tailored properties. For example, the introduction of ionizable carboxylic acid groups can be used to create new types of carbohydrate polymers with specific charge characteristics. researchgate.net The presence of amine and carboxylate functionalities also makes these compounds potential building blocks for the development of new catalysts and polymers. smolecule.com

In supramolecular chemistry, the ability of these molecules to form ordered assemblies through non-covalent interactions is being explored. The crystal packing of these oligomers can provide blueprints for designing larger, more complex structures, such as helical bundles. wisc.edu This could lead to the development of new materials with unique optical or electronic properties.

Advanced Computational Design of Derivatives with Tailored Properties

Computational modeling and design are becoming indispensable tools for accelerating the discovery and optimization of this compound derivatives with specific, tailored properties. These in silico methods allow researchers to predict the behavior of molecules before they are synthesized in the lab, saving significant time and resources.

Molecular mechanics and quantum chemical calculations are employed to study the conformational preferences of ACHC-containing peptides and to understand the factors that govern their secondary structure formation. acs.orgresearchgate.net This knowledge is crucial for designing β-peptides with specific folding patterns and, consequently, desired functions. acs.org

Computational approaches are also being used to design β-peptides that can target specific biological molecules, such as transmembrane helices. acs.org By modeling the interaction between the β-peptide and its target, researchers can identify key residues for binding and optimize the sequence for improved affinity and selectivity. acs.org

Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their observed biological activities. This allows for the rational design of new analogs with enhanced potency and improved pharmacokinetic profiles. The combination of computational design and experimental validation is a powerful strategy for developing the next generation of therapeutics and materials based on the versatile this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.